Resiniferonol

Descripción

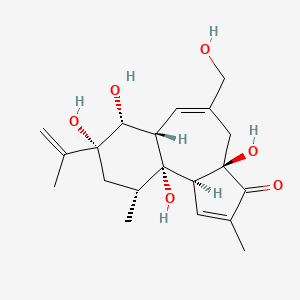

Resiniferonol is a daphnane-type diterpene alcohol that serves as the core structure for several bioactive esters, including simplexin (SIM), resiniferatoxin (RTX), and excoecaria factor O1 . It is characterized by a tricyclic diterpene skeleton with a 9,13,14-orthoester functional group, which is critical for its biological activity . Resiniferonol derivatives are primarily isolated from plants in the Euphorbiaceae and Thymelaeaceae families, such as Euphorbia resinifera and Excoecaria oppositifolia .

Propiedades

Número CAS |

57444-60-7 |

|---|---|

Fórmula molecular |

C20H28O6 |

Peso molecular |

364.4 g/mol |

Nombre IUPAC |

(3aR,6aS,7R,8R,10R,10aR,10bS)-3a,7,8,10a-tetrahydroxy-5-(hydroxymethyl)-2,10-dimethyl-8-prop-1-en-2-yl-4,6a,7,9,10,10b-hexahydrobenzo[e]azulen-3-one |

InChI |

InChI=1S/C20H28O6/c1-10(2)18(24)7-12(4)20(26)14(17(18)23)6-13(9-21)8-19(25)15(20)5-11(3)16(19)22/h5-6,12,14-15,17,21,23-26H,1,7-9H2,2-4H3/t12-,14+,15-,17-,18-,19-,20-/m1/s1 |

Clave InChI |

XJOIANWCBZYENR-IXUTXISSSA-N |

SMILES |

CC1CC(C(C2C1(C3C=C(C(=O)C3(CC(=C2)CO)O)C)O)O)(C(=C)C)O |

SMILES isomérico |

C[C@@H]1C[C@]([C@@H]([C@H]2[C@]1([C@@H]3C=C(C(=O)[C@]3(CC(=C2)CO)O)C)O)O)(C(=C)C)O |

SMILES canónico |

CC1CC(C(C2C1(C3C=C(C(=O)C3(CC(=C2)CO)O)C)O)O)(C(=C)C)O |

Sinónimos |

resiniferonol |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Simplexin (SIM)

- Structural Similarities: SIM is a 20-ester of resiniferonol with a 5β-hydroxy-6α,7α-epoxide group and a 9,13,14-orthoester .

- Biological Activity: Skin Irritancy: SIM exhibits high irritant activity, with an irritant dose (ID₅₀) of 0.3 nmole/ear in mice . Key Difference: SIM’s 13-cis-allyl group is absent in its hydrogenated derivative, 15,16-dihydrosimplexin (DHS), leading to reduced bioactivity .

15,16-Dihydrosimplexin (DHS)

Phorbol Esters (e.g., TPA)

- Structural Comparison: Phorbol shares a tricyclic diterpene core with resiniferonol but lacks the 9,13,14-orthoester group. Instead, it has hydroxyl and ester groups at positions 12 and 13 .

- Biological Activity: Mechanism: Phorbol esters like 12-O-tetradecanoylphorbol-13-acetate (TPA) activate PKC isoforms directly, unlike resiniferonol derivatives, which require TRPV1 for some effects . Tumor Promotion: TPA (5 nmole/dose) has rtpp₂₄ = ++++ and t₅₀ = 15.8 weeks, making it more potent than DHS but less selective .

Daphnetoxin

- Source : Isolated from Daphne mezereum .

- Activity : Shares similar irritant and tumor-promoting profiles with DHS (ID₅₀ = 3.0 nmole/ear; rtpp₂₄ = ++), suggesting conserved structure-activity relationships among daphnane diterpenes .

Functional Comparison with Pharmacologically Related Compounds

Resiniferatoxin (RTX)

- Structural Basis: RTX is a 20-homovanillate ester of resiniferonol 9,13,14-orthophenylacetate .

- Bioactivity :

Phorbol 12,13-Didecanoate 20-Homovanillate (PDDHV)

- Structural Hybrid : Combines phorbol’s diterpene core with RTX’s vanillyl group .

- Activity: PDDHV exhibits capsaicin-like selectivity for TRPV1 (EC₅₀ = 1.41 µM) but lacks the tumor-promoting potency of TPA or resiniferonol derivatives .

Key Research Findings and Data Tables

Table 1. Tumor-Promoting Activities of Resiniferonol Derivatives vs. Phorbol Esters

| Compound | Dose (nmole) | rtpp₂₄ | t₅₀ (weeks) | Irritant Activity (ID₅₀, nmole/ear) |

|---|---|---|---|---|

| SIM | 20 | +++ | 11.5 | 0.3 |

| DHS | 20 | ++ | 9.2 | 3.0 |

| TPA | 5 | ++++ | 15.8 | 0.1 |

| Daphnetoxin | 20 | ++ | 10.1 | 3.0 |

Table 2. Receptor Binding Affinities of Vanilloid Compounds

| Compound | TRPV1 Binding (Ki) | Calcium Uptake (EC₅₀) |

|---|---|---|

| RTX | 38.5 pM | 0.94 nM |

| Resiniferonol 20-Homovanillate | 25.7 nM | 26.5 nM |

| Capsaicin | 4.93 µM | 340 nM |

| PDDHV | 7.98 µM | 1.41 µM |

Data from

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.